molecular formula C18H27NO3 B1326022 Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate CAS No. 951885-92-0

Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate

Cat. No. B1326022
CAS RN: 951885-92-0
M. Wt: 305.4 g/mol
InChI Key: XHHAKQCSCUBPBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate is a chemical compound with the linear formula C18H27NO3 . It has a molecular weight of 305.42 . The compound is available from various suppliers, including Rieke Metals and Sigma-Aldrich .


Molecular Structure Analysis

The InChI code for Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate is 1S/C18H27NO3/c1-4-22-18(21)13-8-6-5-7-12-17(20)15-10-9-11-16(14-15)19(2)3/h9-11,14H,4-8,12-13H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 305.42 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current sources.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Improved Synthesis Techniques : Ethyl 2-(dimethylamino)methylene-3-oxobutanoate reacts with diethyl oxalate in the presence of sodium hydride in THF, leading to the synthesis of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, a compound used to obtain various derivatives with potential applications in chemistry (Obydennov, Röschenthaler, & Sosnovskikh, 2013).
  • Photocyclization and Remote Hydrogen Transfer : Ethyl 2-(dimethylamino)ethyl esters undergo photoreactions, including photocyclization via remote hydrogen migration, leading to the formation of azalactones, which is an essential process in organic chemistry (Hasegawa, Mukai, Mizukoshi, & Yoshioka, 1990).
  • [3+2] Cycloaddition Reactions : Ethyl 2-(N,N-dimethylamino)penta-2,4-dienoate's reaction with acrylonitrile leads to the formation of unique [3+2] cycloadducts, highlighting its reactivity and potential for creating complex molecular structures (Bourhis & Vercauteren, 1994).

Biological and Pharmacological Studies

  • Antitumor Agents : Derivatives of N-[2-(dimethylamino)-ethyl]-2-phenylquinoline-8-carboxamide, which are structurally related to Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate, have been synthesized and evaluated for antitumor activity, showing potential in leukemia and solid tumor models (Atwell, Baguley, & Denny, 1989).
  • Inhibition of c-Jun N-terminal Kinases : Compounds similar to Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate have been synthesized and characterized for their inhibitory effect on c-Jun N-terminal kinases, a key target in cancer therapy (Abad et al., 2020).

Material Science and Catalysis

  • Polymerization and Material Applications : Ethyl 2-(dimethylamino)ethyl methacrylate, structurally related to the compound , has been polymerized to produce water-soluble polymers with potential applications in material science and emulsification (Liu, Yu, & Ni, 2004).
  • Transition-Metal Complex Catalysis : The reaction of related complexes with esters of chloroformic acid leads to stereoselective substitution, useful in organometallic catalysis for asymmetric synthesis (Englert et al., 1999).

properties

IUPAC Name

ethyl 8-[3-(dimethylamino)phenyl]-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-4-22-18(21)13-8-6-5-7-12-17(20)15-10-9-11-16(14-15)19(2)3/h9-11,14H,4-8,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHAKQCSCUBPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate

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